2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

Description

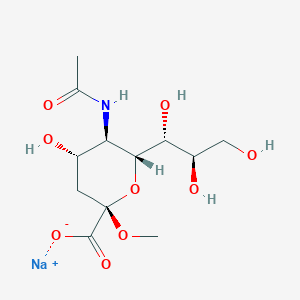

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt (CAS 63879-76-5) is a sialic acid derivative widely used in virology and biochemistry. Its molecular formula is C₁₂H₂₀NNaO₉ (molecular weight: 323.28 g/mol), and it serves as a model compound for studying influenza virus hemagglutinin binding and metal ion interactions . The compound is available in highly purified grades (≥95% purity) and is stored at -20°C for stability . Its structural features include a methyl group at the 2-O position of the neuraminic acid backbone, which modulates its binding specificity compared to unmodified sialic acids .

Properties

Molecular Formula |

C12H20NNaO9 |

|---|---|

Molecular Weight |

345.28 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1 |

InChI Key |

WAEZEQUBHGTBMQ-JYMIJESRSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt involves the methylation of N-acetylneuraminic acid. The process typically includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of N-acetylneuraminic acid are protected using suitable protecting groups.

Methylation: The protected N-acetylneuraminic acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

Oxidation: b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methylated hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound acts as a substrate for neuraminidase enzymes. Neuraminidases cleave the glycosidic linkages of neuraminic acids, releasing sialic acids from glycoproteins and glycolipids. This process is crucial for the life cycle of certain viruses, such as influenza, which use neuraminidase to release newly formed viral particles from infected cells .

Comparison with Similar Compounds

2-O-Methyl-alpha-D-N-acetylneuraminic Acid (CAS 50930-22-8)

This stereoisomer differs in the configuration of the anomeric carbon (alpha vs. beta). Key distinctions include:

2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid, Sodium Salt (CAS 123549-14-4)

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic Acid, Sodium Salt Hydrate

- Functional group : A fluorescent 4-methylumbelliferyl moiety.

- Application: Primarily used in fluorescence-based assays to monitor sialidase activity, unlike the non-fluorescent methylated variant .

N-Acetyl-8-O-(N-acetyl-α-neuraminyl)-neuraminic Acid Disodium Salt (CAS 149331-75-9)

- Structure : A dimeric sialic acid with α-2,8 linkage.

- Molecular formula : C₂₂H₃₄N₂Na₂O₁₇ (MW: 692.47 g/mol).

- Application: Models polysialic acid structures in neurobiology and bacterial capsule studies, contrasting with the monomeric methylated form’s virology focus .

Comparison with Non-Sialic Acid Sodium Salts

1-O-Methyl-β-D-glucuronic Acid, Sodium Salt

N-Methyltaurine Sodium Salt (CAS 4316-74-9)

EDTA Disodium Salts (e.g., CAS 139-33-3)

- Function : Chelating agents for metal ions, contrasting with the targeted metal-binding studies of the methylated sialic acid.

- Toxicity : Higher acute toxicity and environmental hazards compared to sialic acid derivatives .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |

|---|---|---|---|---|---|

| 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt | 63879-76-5 | C₁₂H₂₀NNaO₉ | 323.28 | 2-O-Methyl | Influenza virus binding studies |

| 2-O-Methyl-alpha-D-N-acetylneuraminic Acid | 50930-22-8 | C₁₂H₂₁NO₉ | 323.30 | 2-O-Methyl (alpha) | Stereochemical binding comparisons |

| 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid Sodium Salt | 123549-14-4 | - | - | p-Nitrophenyl | Enzymatic/chromogenic assays |

| 1-O-Methyl-β-D-glucuronic Acid Sodium Salt | - | C₇H₁₁NaO₇ | 230.15 | 1-O-Methyl | Glycoconjugate synthesis |

| EDTA Disodium Salt | 139-33-3 | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | Ethylenediamine tetraacetate | Metal chelation |

Research Findings and Functional Insights

- Methyl Group Position : The 2-O-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., nitrophenyl), enhancing specificity for hemagglutinin binding .

- Stereochemistry: Beta-anomers exhibit higher affinity for viral proteins than alpha counterparts due to conformational compatibility .

- Fluorophores vs. Methyl : Fluorescent derivatives (e.g., umbelliferyl) enable real-time enzymatic monitoring, whereas methylated forms are suited for structural studies .

Biological Activity

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt (commonly referred to as 2-O-Me-NANA) is a derivative of N-acetylneuraminic acid (Neu5Ac), a sialic acid that plays crucial roles in various biological processes, including cell signaling, immune response modulation, and pathogen recognition. This article reviews the biological activity of 2-O-Me-NANA, focusing on its mechanisms of action, therapeutic potential, and implications in health and disease.

Chemical Structure and Properties

2-O-Me-NANA is characterized by a methyl group substitution at the 2-position of the neuraminic acid backbone. This modification affects its biological interactions and enzymatic recognition by sialidases, which are enzymes that cleave sialic acids from glycoproteins and glycolipids.

Mechanisms of Biological Activity

The biological activity of 2-O-Me-NANA is primarily attributed to its role as a substrate and inhibitor for sialidases. Sialidases are involved in various physiological processes, including:

- Viral Pathogenesis : Sialidases are crucial for the release of progeny viruses from infected cells. Inhibiting these enzymes can prevent viral spread, particularly in influenza infections .

- Cellular Interactions : Sialic acids on cell surfaces modulate cell-cell interactions and immune responses. 2-O-Me-NANA can influence these interactions by altering the availability of sialic acid residues .

Inhibitory Activity Against Neuraminidases

Research has demonstrated that 2-O-Me-NANA exhibits inhibitory activity against various neuraminidases. For instance, studies have shown that it can effectively inhibit influenza virus neuraminidases, thereby reducing viral replication in vitro . The inhibition mechanism involves competitive binding to the active site of the enzyme, which prevents the cleavage of sialic acid residues from glycoproteins.

Table 1: Inhibitory Potency of 2-O-Me-NANA Against Neuraminidases

Case Studies

Several studies have explored the therapeutic potential of 2-O-Me-NANA:

- Influenza Treatment : A study demonstrated that administration of 2-O-Me-NANA in an animal model led to a significant reduction in viral load and improved survival rates compared to untreated controls .

- Cancer Immunotherapy : Research indicates that modifying tumor cell surfaces with sialic acids like 2-O-Me-NANA can enhance immune recognition by T cells, potentially improving outcomes in cancer therapies .

Safety and Toxicology

Safety assessments indicate that 2-O-Me-NANA is not classified as carcinogenic or mutagenic. It has shown no reproductive toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard methods for synthesizing 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, and how can purity be validated?

- Synthesis : The compound is typically synthesized via enzymatic or chemical methylation of N-acetylneuraminic acid, followed by sodium salt formation. Enzymatic methods using sialyltransferases or methyltransferases are preferred for stereochemical precision .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and compare retention times with certified reference standards. Confirm purity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to detect methyl group incorporation and sodium counterion presence .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

- Solubility : The sodium salt form enhances water solubility compared to the free acid. Solubility in aqueous buffers (e.g., PBS, pH 7.4) should be empirically tested at concentrations ≥10 mM. Precipitation risks increase in high-ionic-strength solutions (e.g., >150 mM NaCl), necessitating buffer optimization .

- Methodological Tip : Use dynamic light scattering (DLS) to monitor aggregation in real-time during solubility assays .

Q. What stability considerations are critical for storing and handling this compound in biochemical assays?

- Storage : Store lyophilized powder at –20°C in desiccated conditions. Aqueous solutions are stable for ≤48 hours at 4°C but degrade via hydrolysis at elevated temperatures (>37°C) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via mass spectrometry for de-O-methylation or sialic acid backbone cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in sialidase inhibition assays?

- Data Conflict Analysis : Variability may arise from differences in assay conditions (e.g., pH, enzyme source). Standardize assays using recombinant human sialidases and control for sodium ion interference by comparing activity with potassium or ammonium salt analogs .

- Validation : Perform kinetic assays (Km/Vmax) and cross-validate with isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What advanced spectroscopic techniques are optimal for characterizing the structural conformation of this sodium salt in solution?

- NMR : Use 2D NOESY or ROESY to study intramolecular interactions between the methyl group and sialic acid backbone. Sodium ion coordination can be probed via ²³Na NMR .

- FT-IR : Identify characteristic vibrations (e.g., C=O stretch at ~1740 cm⁻¹, methyl C-H at ~2850 cm⁻¹) and compare with computational models (DFT) .

Q. How does the 2-O-methyl modification impact the compound’s interaction with lectins or antibodies compared to unmodified sialic acid?

- Experimental Design : Use surface plasmon resonance (SPR) to compare binding kinetics with lectins (e.g., Siglec family). Methylation typically reduces binding affinity due to steric hindrance; validate via competitive ELISA with methylated vs. unmodified sialic acid conjugates .

- Data Interpretation : Normalize SPR signals to account for sodium ion effects on ligand immobilization .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound, and how can sodium ion interference be minimized?

- Model Selection : Use murine models with controlled sodium diets to isolate compound-specific effects. Administer via intravenous bolus and collect plasma samples at timed intervals .

- Analytical Method : Quantify plasma levels via LC-MS/MS with deuterated internal standards. Adjust for sodium background using ion suppression studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.